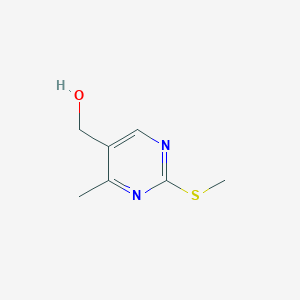

(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol

Description

(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl group at position 5, a methyl group at position 4, and a methylthio (-SCH₃) substituent at position 2 of the pyrimidine ring. Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol (calculated). This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Key physicochemical properties include:

- Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the hydroxymethyl group.

Properties

IUPAC Name |

(4-methyl-2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDAADJPBWUPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1CO)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylthio-4-methylpyrimidine.

Reaction Conditions: The key step involves the introduction of the hydroxymethyl group at the 5-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using formaldehyde in the presence of a base such as sodium hydroxide.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a building block for synthesizing more complex pharmaceuticals. Its structural characteristics suggest potential biological activity, making it a candidate for drug development.

-

Anticancer Properties : Research indicates that (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol may inhibit specific serine/threonine kinases, which are crucial in cancer cell proliferation. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines.

Study Findings Kinase Inhibition Study Reduced proliferation in MV4-11 leukemia cells when treated with the compound.

Agricultural Chemistry

The compound is also explored for its applications in agrochemicals due to its potential antimicrobial properties. It may play a role in developing new pesticides or herbicides, leveraging its biochemical interactions to target specific plant pathogens or pests.

Anticancer Case Study

A notable study investigated the effects of this compound on acute myeloid leukemia (AML) cells. The results demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent against AML.

Mechanism of Action

The mechanism of action of (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Insights :

- Methyl vs. Amino at Position 4: The methyl group in the target compound reduces polarity compared to the amino analog (CAS 588-36-3), favoring membrane permeability in drug design .

Substituent Variations at Position 2

Key Insights :

- Methylthio vs.

Substituent Variations at Position 5

Key Insights :

- Hydroxymethyl vs. Carboxylate : The hydroxymethyl group in the target compound is less electron-withdrawing than the carboxylate, preserving the pyrimidine ring's aromaticity for π-stacking in kinase inhibitors .

- Chloro and Aldehyde Derivatives : These analogs are pivotal in synthesizing fused heterocycles for antimicrobial screening .

Biological Activity

(4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₀N₂OS

- Molecular Weight : 174.23 g/mol

This compound features a pyrimidine ring with methyl and methylthio substituents, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial activity. A study on related compounds showed that modifications in the pyrimidine structure could enhance their efficacy against various microbial strains .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| A | E. coli | 15 mm |

| B | S. aureus | 18 mm |

| C | C. albicans | 20 mm |

Anticancer Potential

The compound has been investigated for its role as a pharmacophore in cancer treatment. Its ability to inhibit specific kinase pathways has been highlighted in various studies, showing promise against certain cancer types .

Case Study: Kinase Inhibition

In a study focusing on the inhibition of serine/threonine kinases, this compound was found to significantly reduce cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent .

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity .

Key Mechanisms Include:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptor sites, altering signal transduction pathways.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine precursors. Its applications extend beyond medicinal chemistry into materials science and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.